3-((2-Bromoethyl)amino)propanenitrile
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Overview
Description
3-((2-Bromoethyl)amino)propanenitrile is an organic compound with the molecular formula C5H9BrN2. It is a clear, pale liquid with a molecular weight of 177.042 g/mol . This compound is known for its reactivity and precision, making it valuable in various advanced research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-((2-Bromoethyl)amino)propanenitrile can be synthesized through the reaction of 3-aminopropionitrile with 2-bromoethanol. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound often involves the large-scale reaction of 3-aminopropionitrile with 2-bromoethanol in the presence of a suitable base. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-((2-Bromoethyl)amino)propanenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and various amines.
Major Products Formed
Nucleophilic Substitution: Products include substituted nitriles, amines, and alcohols.
Oxidation: Products include carboxylic acids, amides, and nitriles.
Reduction: Products include primary amines and secondary amines.
Scientific Research Applications
3-((2-Bromoethyl)amino)propanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((2-Bromoethyl)amino)propanenitrile involves its interaction with nucleophiles, leading to the formation of various substituted products. The bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. This compound can also undergo oxidation and reduction reactions, altering its chemical structure and properties .
Comparison with Similar Compounds
Similar Compounds
3-((2-Bromoethyl)(methyl)amino)propanenitrile: Similar in structure but contains an additional methyl group, leading to different reactivity and applications.
3-Bromopropionitrile: Lacks the amino group, making it less versatile in nucleophilic substitution reactions.
3-Aminopropionitrile: Lacks the bromoethyl group, resulting in different chemical behavior and applications.
Uniqueness
3-((2-Bromoethyl)amino)propanenitrile is unique due to its combination of a bromoethyl group and an amino group, providing a versatile platform for various chemical reactions. This dual functionality allows it to participate in a wide range of synthetic transformations, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
3-(2-bromoethylamino)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrN2/c6-2-5-8-4-1-3-7/h8H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGJHRORDRDUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCBr)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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